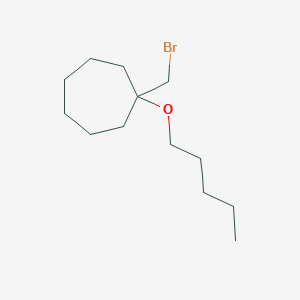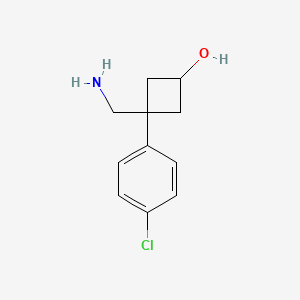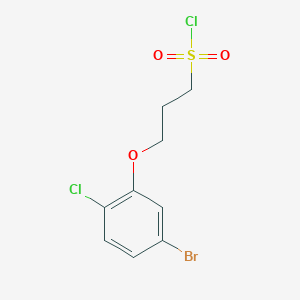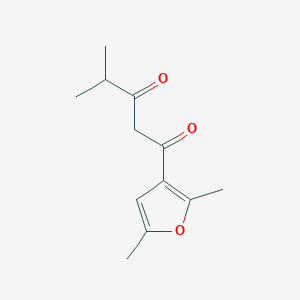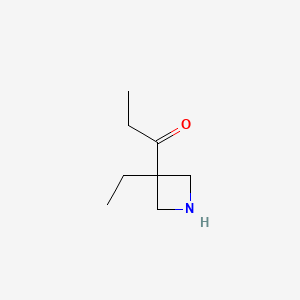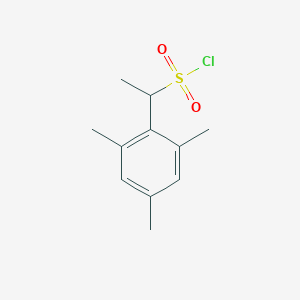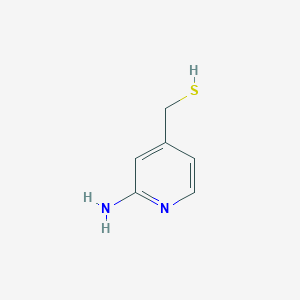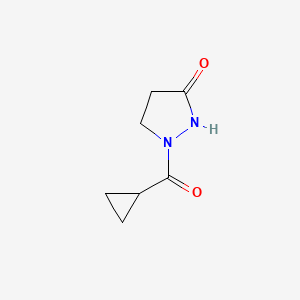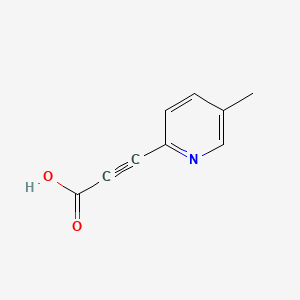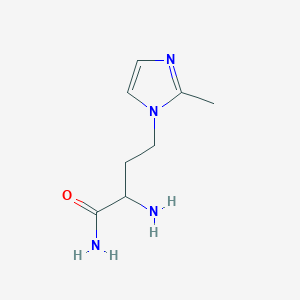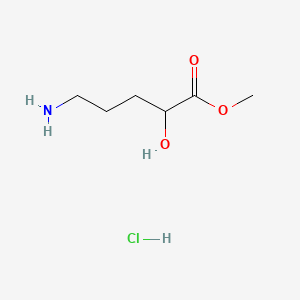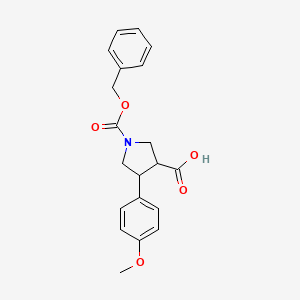
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol can induce elimination to form alkenes.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution can oxidize the compound to form carboxylic acids.
Major Products Formed
Nucleophilic Substitution: Formation of azides, amines, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond.
Elimination Reactions: The compound loses a proton and a leaving group (bromine) to form a double bond.
Oxidation: The compound undergoes electron transfer to form oxidized products.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxyl group instead of bromine.
1-(Iodomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or iodo- counterparts. The 4-methylpentan-2-yloxy group also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
特性
分子式 |
C13H25BrO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-11(2)9-12(3)15-13(10-14)7-5-4-6-8-13/h11-12H,4-10H2,1-3H3 |
InChIキー |
UELFIWNRZIYWAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OC1(CCCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
